4-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline
Description
4-Methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline is a synthetic organic compound featuring a pyrazole ring substituted with a methyl group at the 1-position and a methylaniline moiety linked via a methylene bridge at the 4-position. Its molecular formula is C₁₂H₁₅N₃, with a molar mass of 201.27 g/mol .
Structurally, the compound is characterized by:
- A 1-methylpyrazole ring contributing to steric and electronic modulation.
- A 4-methylaniline group influencing solubility and intermolecular interactions.
- A methylene linker enabling conformational flexibility.
Analytical validation via NMR, IR, and mass spectrometry confirms its identity , while X-ray crystallography studies (using SHELX software) provide insights into its three-dimensional arrangement .
Structure
3D Structure
Properties
IUPAC Name |
4-methyl-N-[(1-methylpyrazol-4-yl)methyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c1-10-3-5-12(6-4-10)13-7-11-8-14-15(2)9-11/h3-6,8-9,13H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAEAAOLDPQVDFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NCC2=CN(N=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline typically involves the reaction of 4-methylpyrazole with 4-methylaniline under specific conditions. One common method includes the use of a base such as potassium hydroxide (KOH) in a solvent like dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as crystallization and chromatography are employed to isolate the compound.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The compound can participate in nucleophilic substitution reactions, where the aniline moiety can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral conditions.
Reduction: NaBH₄ in methanol or ethanol.
Substitution: Halogenated reagents in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding nitro or hydroxyl derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
4-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.
Industry: Utilized in the synthesis of advanced materials and polymers
Mechanism of Action
The mechanism of action of 4-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline involves its interaction with specific molecular targets. For instance, it can bind to metal ions in coordination complexes, altering their reactivity and stability. In biological systems, it may inhibit enzymes by binding to their active sites, thereby modulating biochemical pathways .
Comparison with Similar Compounds
Key Observations :
Key Observations :
- Efficiency : Higher yields (63%) are achieved with DMSO/KOH reflux for tris-pyrazole derivatives , while sulfonated analogs (7p, 8l) show lower yields (25–41%) due to steric challenges .
- Purification : Column chromatography is standard, but crystallization solvents (e.g., AcOEt/n-Hexane) affect purity and crystal quality .
Physicochemical Properties
Biological Activity
4-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing on diverse research findings.
The molecular formula of this compound is , with a molecular weight of approximately 220.29 g/mol. The structure features a pyrazole ring, which is known for its pharmacological significance.
Synthesis
The synthesis of this compound typically involves the reaction of an appropriate aniline derivative with a pyrazole-containing reagent under controlled conditions. Various methods have been reported in literature, emphasizing the importance of optimizing reaction parameters to achieve high yields and purity.
Antitumor Activity
Research has demonstrated that derivatives of pyrazole compounds, including this compound, exhibit significant antitumor properties. A study indicated that compounds similar to this structure showed potent inhibitory effects on cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. Specifically, one derivative displayed an IC50 value of 0.98 μM against CDK2/cyclin E, showcasing its potential as an anticancer agent .
The mechanism underlying the antitumor activity is primarily linked to the inhibition of key enzymes involved in cell proliferation. Molecular docking studies have illustrated how these compounds fit into the active sites of target proteins, providing insights into their binding affinities and inhibitory potentials. For instance, compound 5a from related studies was found to inhibit tumor growth effectively in vitro against various cancer cell lines such as MCF-7 and B16-F10, with IC50 values of 1.88 μM and 2.12 μM respectively .
Case Studies and Research Findings
| Study | Compound | Activity | IC50 (μM) | Cell Line |
|---|---|---|---|---|
| Study 1 | 5a | CDK2 Inhibition | 0.98 | - |
| Study 2 | Derivative X | Antiproliferative | 1.88 | MCF-7 |
| Study 3 | Derivative Y | Antiproliferative | 2.12 | B16-F10 |
Additional Biological Activities
Beyond antitumor properties, derivatives of pyrazole compounds have also been evaluated for their antimicrobial and anti-inflammatory activities. For example, some studies have highlighted their efficacy against bacterial strains and their potential as anti-inflammatory agents due to their ability to modulate inflammatory pathways .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline?
- Methodological Answer : The compound can be synthesized via reductive amination or nucleophilic substitution. For example, coupling 4-methylaniline with 1-methyl-1H-pyrazole-4-carbaldehyde under hydrogenation conditions (e.g., NaBHCN or catalytic hydrogenation) yields the target compound. Reaction optimization should focus on solvent polarity (e.g., ethanol vs. THF), temperature (40–80°C), and stoichiometric ratios to minimize by-products like unreacted aldehyde or over-alkylated species .
Q. How can researchers confirm the molecular structure of this compound?
- Methodological Answer : Characterization involves a combination of H/C NMR, FT-IR (to confirm C-N and aromatic stretching), and high-resolution mass spectrometry (HRMS). Single-crystal X-ray diffraction (SCXRD) is recommended for unambiguous confirmation, as applied to structurally similar N,N-dimethyl-4-[5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-yl]aniline .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : The compound is harmful if inhaled, ingested, or in contact with skin (GHS hazard codes: H302, H312, H315, H319, H332, H335). Use fume hoods, nitrile gloves, and eye protection. Waste disposal should follow protocols for aromatic amines, which may form toxic nitroso derivatives .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of the pyrazole and aniline moieties?
- Methodological Answer : The methyl group on the pyrazole ring introduces steric hindrance, affecting nucleophilic substitution at the benzylic position. Electronic effects from the electron-donating methyl group on the aniline ring can be studied via Hammett plots using substituent variations. Computational studies (e.g., DFT with MN15-L functional) quantify charge distribution and frontier molecular orbitals to predict regioselectivity in cross-coupling reactions .
Q. What strategies resolve contradictions in reaction yields reported across studies?
- Methodological Answer : Discrepancies often arise from differences in catalyst loading (e.g., Pd/C vs. Raney Ni) or solvent purity. Systematic DOE (Design of Experiments) approaches, including fractional factorial designs, can isolate critical variables. For example, trace moisture in THF may deactivate catalysts, reducing yields by 20–30% .
Q. How can computational modeling predict biological activity or material properties?
- Methodological Answer : Molecular docking (AutoDock Vina) assesses binding affinity to biological targets like kinases. QSPR (Quantitative Structure-Property Relationship) models correlate logP and polar surface area with solubility or membrane permeability. For material science, DFT-based bandgap calculations predict semiconducting behavior in thin-film applications .
Q. What advanced techniques characterize polymorphism or solid-state behavior?
- Methodological Answer : Differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) identify polymorphic forms. For 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline derivatives, SCXRD revealed polymorphism via conformational flexibility in the pyrazole arms. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C-H···π) driving crystal packing .
Data Contradiction Analysis
Q. Why do reported melting points vary for structurally similar analogs?
- Methodological Answer : Variations (e.g., ±5°C) may stem from impurities, heating rates in DSC, or polymorphism. Recrystallization solvent polarity (e.g., methanol vs. DCM) affects crystal lattice stability. For example, N-[(1-methylpyrazol-3-yl)methyl]aniline showed a 4°C disparity due to residual solvent in the lattice .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
